![molecular formula C20H19FN6O2 B2355023 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1215800-72-8](/img/structure/B2355023.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

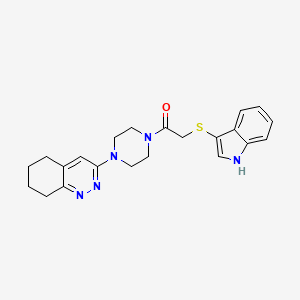

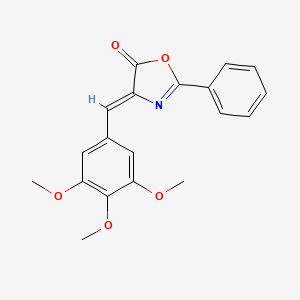

The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential as anticancer agents, specifically targeting VEGFR-2 kinase . The compound is part of a series of new triazoloquinoxaline-based derivatives designed and synthesized as VEGFR-2 inhibitors .

Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is characterized by a triazoloquinoxaline core . This core can be modified with various substituents on the 2-phenyl and/or 4-amino moiety .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates : A study by Fathalla (2015) details the synthesis of amino acid derivatives linked to triazoloquinoxaline, suggesting their potential in creating structurally diverse compounds Fathalla (2015).

Development of 1,2,4-triazolo[4,3-a]-quinoline Derivatives for Anticancer Activity : Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, showing significant cytotoxicity against certain cancer cell lines, indicating their potential in cancer research Reddy et al. (2015).

Diversified Synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives : An et al. (2017) presented a method for rapid access to structurally varied fused tricyclic scaffolds, crucial for the development of complex molecular structures An et al. (2017).

Pharmacological Research

Positive Inotropic Activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide Derivatives : Zhang et al. (2008) synthesized derivatives showing favorable inotropic activity, which could have implications in cardiac drug development Zhang et al. (2008).

Development of 1,2,4-triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic Agents : Alagarsamy et al. (2008) synthesized compounds with significant H1-antihistaminic activity, suggesting their use in developing new classes of antihistamines Alagarsamy et al. (2008).

Mécanisme D'action

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

DNA replication and transcription . Disruption of these processes can lead to cell death, which is a desired outcome in the treatment of cancer .

Pharmacokinetics

The compound’s dna intercalation activity suggests that it is able to reach the cell nucleus, indicating successful absorption and distribution

Result of Action

The compound’s interaction with DNA leads to disruption of critical cellular processes such as replication and transcription . This can result in cell death , making the compound potentially useful as an anticancer agent . In fact, certain derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising anticancer activity against various cancer cell lines .

Orientations Futures

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, show promise as potential anticancer agents . Future research may focus on further exploring their anticancer properties, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.

Propriétés

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGMEPVBLPWZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)

![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)

![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)